Cas no 17610-02-5 (1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-)

1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- is a sterically hindered aromatic ketone characterized by its high thermal and oxidative stability due to the presence of bulky tert-butyl substituents on the phenyl ring. This structural feature enhances its resistance to degradation under harsh conditions, making it suitable for applications requiring robust performance in elevated-temperature environments. The compound exhibits low volatility and good solubility in organic solvents, facilitating its use as an intermediate in specialty chemical synthesis. Its electron-rich aromatic system also allows for selective functionalization, enabling tailored modifications for advanced material development. The product is valued for its purity and consistency in industrial and research settings.
1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- structure
17610-02-5 structure
Product name:1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-
CAS No:17610-02-5
MF:C17H26O
MW:246.387745380402
MDL:MFCD31621306
CID:3815383
PubChem ID:137948383

1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-
    • 1-(3,5-ditert-butylphenyl)propan-1-one
    • 17610-02-5
    • DTXSID201236771
    • 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone
    • MDL: MFCD31621306
    • Inchi: InChI=1S/C17H26O/c1-8-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3
    • InChI Key: NXHMPVRUKKYVHR-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 246.198365449Da
  • Monoisotopic Mass: 246.198365449Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 17.1Ų

1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB557659-5 g
3',5'-Di-tert-butylpropiophenone; .
17610-02-5
5g
€1,742.40 2023-03-01
abcr
AB557659-1 g
3',5'-Di-tert-butylpropiophenone; .
17610-02-5
1g
€610.80 2023-03-01
abcr
AB557659-1g
3',5'-Di-tert-butylpropiophenone; .
17610-02-5
1g
€610.80 2023-08-31
abcr
AB557659-5g
3',5'-Di-tert-butylpropiophenone; .
17610-02-5
5g
€1742.40 2023-08-31

1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- Related Literature

Additional information on 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-

Recent Advances in the Study of 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS: 17610-02-5)

The compound 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS: 17610-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- as a key intermediate in the synthesis of various bioactive molecules. Its tert-butyl-substituted aromatic core provides steric hindrance, which can influence the binding affinity and selectivity of derived compounds. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting kinases and proteases involved in inflammatory and oncogenic pathways.

One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a scaffold for designing selective COX-2 inhibitors. The study utilized molecular docking and in vitro assays to validate the compound's ability to modulate prostaglandin synthesis, suggesting its potential as a lead compound for anti-inflammatory drug development. The findings were further supported by pharmacokinetic studies, which indicated favorable metabolic stability and oral bioavailability.

In addition to its pharmacological potential, 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- has been investigated for its role in material science. A recent publication in ACS Applied Materials & Interfaces (2024) reported its use as a precursor for synthesizing organic semiconductors. The compound's rigid aromatic structure and electron-donating tert-butyl groups were found to enhance charge transport properties, making it a promising candidate for optoelectronic applications.

Despite these advancements, challenges remain in optimizing the compound's synthetic routes and scaling up production. A study in Organic Process Research & Development (2023) addressed these issues by proposing a novel catalytic method for the efficient synthesis of 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-. The method achieved a high yield (85%) and reduced the environmental impact compared to traditional approaches, highlighting the importance of sustainable chemistry in industrial applications.

In conclusion, 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS: 17610-02-5) represents a versatile compound with broad applications in both pharmaceutical and material sciences. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic and technological solutions. Future studies should focus on elucidating its mechanism of action in biological systems and exploring its utility in emerging fields such as targeted drug delivery and nanotechnology.

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